4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid

Description

Crystallographic Analysis and Molecular Geometry

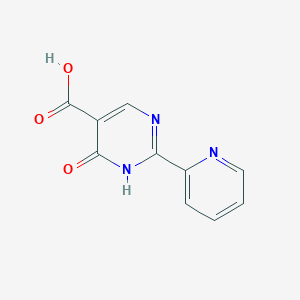

The crystallographic analysis of 4-hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid reveals fundamental insights into its three-dimensional molecular architecture and solid-state packing arrangements. The compound exhibits a planar molecular geometry that facilitates various intermolecular interactions within the crystal lattice. The International Union of Pure and Applied Chemistry name for this compound is specified as 2-(4-oxo-1H-pyridin-2-yl)pyrimidine-5-carboxylic acid, which reflects its tautomeric nature in the solid state.

The molecular geometry is characterized by the presence of two nitrogen-containing heterocyclic rings connected through a carbon-carbon bond. The pyridine ring system is substituted with a hydroxyl group at position 4, while the pyrimidine ring bears a carboxylic acid functionality at position 5. The planar arrangement of these ring systems allows for extensive π-π stacking interactions in the crystalline state, which significantly influences the overall crystal packing and stability.

Crystallographic studies of related hydroxypyridine-carboxylic acid derivatives demonstrate that the vicinal positioning of hydroxyl and carboxylate groups creates opportunities for intramolecular hydrogen bonding interactions. These interactions can stabilize specific tautomeric forms and influence the overall molecular geometry observed in the crystal structure. The presence of multiple hydrogen bond donors and acceptors within the molecular framework contributes to the formation of complex hydrogen-bonding networks that extend throughout the crystal lattice.

The crystal packing arrangements typically involve the formation of dimeric or polymeric hydrogen-bonded assemblies. The carboxylic acid functionality serves as both a hydrogen bond donor and acceptor, while the nitrogen atoms in both ring systems can participate as hydrogen bond acceptors. The hydroxyl group on the pyridine ring can act as a hydrogen bond donor, creating additional stabilizing interactions within the crystal structure.

Properties

IUPAC Name |

6-oxo-2-pyridin-2-yl-1H-pyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3O3/c14-9-6(10(15)16)5-12-8(13-9)7-3-1-2-4-11-7/h1-5H,(H,15,16)(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIXAYTYRVOIVMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC=C(C(=O)N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30615565 | |

| Record name | 6-Oxo-2-(pyridin-2-yl)-1,6-dihydropyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30615565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56406-45-2 | |

| Record name | 1,6-Dihydro-6-oxo-2-(2-pyridinyl)-5-pyrimidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56406-45-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Oxo-2-(pyridin-2-yl)-1,6-dihydropyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30615565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid typically involves multi-step procedures. One common method starts with the esterification of nicotinic acid to yield an ester intermediate. This intermediate is then oxidized using 3-chloroperoxybenzoic acid to form a pyridine N-oxide. Subsequent nucleophilic substitution with trimethylsilyl cyanide and reduction with sodium and ammonium chloride in ethanol solution yields the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.

Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents to the pyridine or pyrimidine rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include 3-chloroperoxybenzoic acid.

Reduction: Sodium and ammonium chloride in ethanol solution are used for reduction.

Substitution: Trimethylsilyl cyanide is used for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine N-oxides, while substitution reactions can introduce various functional groups to the pyrimidine ring.

Scientific Research Applications

Antifibrotic Activity

Recent studies have highlighted the compound's potential as an antifibrotic agent. Research indicates that derivatives of 4-hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid exhibit superior antifibrotic activity compared to established drugs like Pirfenidone. The mechanism of action may involve modulation of cellular pathways related to fibrosis and inflammation, making it a candidate for treating fibrotic diseases .

Antioxidant Properties

The presence of the hydroxy group at position 4 enhances the solubility and potential antioxidant properties of this compound. This suggests its applicability in formulations aimed at reducing oxidative stress, which is implicated in various diseases.

Antimicrobial Activity

Studies have demonstrated that compounds structurally related to this compound exhibit broad-spectrum antimicrobial activities. These findings support the exploration of this compound in developing new antimicrobial agents .

Structure-Activity Relationship Studies

The structural features of this compound allow for extensive modifications, which can be evaluated for their biological activities. Structure-activity relationship studies have shown that variations in the substituents can significantly impact the pharmacological profile, leading to the discovery of more potent derivatives .

Targeting Enzymatic Pathways

The compound has been investigated for its ability to inhibit specific enzymes involved in disease processes. For instance, studies have reported its interaction with targets related to fibrosis and inflammation, indicating potential therapeutic roles in managing chronic diseases .

Photochemical Properties

Research has explored the interactions of this compound within metal complexes, enhancing its photochemical properties. This aspect is particularly relevant for applications in biosensing technologies where light absorption characteristics are crucial.

Synthesis of Novel Compounds

The compound serves as a precursor for synthesizing novel derivatives with tailored properties for specific applications in drug discovery and materials science. This versatility allows researchers to create a library of compounds for screening against various biological targets .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid involves its interaction with various molecular targets and pathways. For example, its anti-inflammatory effects are attributed to the inhibition of cyclooxygenase enzymes, which are involved in the production of pro-inflammatory mediators . The compound may also interact with other enzymes and receptors, modulating their activity and leading to its observed biological effects.

Comparison with Similar Compounds

Structural and Functional Differences

- Substituent Effects: Position 2: The pyridin-2-yl group in the target compound may enhance π-π stacking interactions in biological targets compared to sulfur-containing analogs (e.g., methylthio or ethylthio groups) . Position 4: Hydroxy vs. amino groups influence hydrogen-bonding capacity. For example, 4-amino derivatives (e.g., 4-Amino-2-(ethylthio)pyrimidine-5-carboxylic acid) could act as hydrogen bond donors, while hydroxy groups may participate in deprotonation under physiological conditions . Position 5: The carboxylic acid moiety is critical for solubility and interaction with basic residues in target proteins.

Spectroscopic and Physical Properties

- IR Spectroscopy : Pyrimidine-5-carboxylic acids exhibit distinct carboxylate vibrational bands. For example, pyrimidine-5-carboxylic acid shows a C=O stretch at 1704–1714 cm⁻¹, whereas pyrimidine-2-carboxylic acid has higher wavenumbers due to electronic effects from nitrogen proximity .

Biological Activity

4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid, with the chemical formula C10H7N3O3 and a molecular weight of 217.18 g/mol, is a heterocyclic compound notable for its diverse biological activities. This compound features a pyrimidine ring substituted with both a hydroxyl group and a pyridine moiety, which enhances its potential interactions with various biological targets, including enzymes and receptors involved in metabolic pathways. This article reviews the biological activities associated with this compound, focusing on its antimicrobial, antiviral, antidiabetic, and anti-fibrotic properties.

Chemical Structure and Properties

The unique structure of this compound allows for various pharmacological interactions. The presence of the hydroxyl group at position 4 increases solubility and may contribute to antioxidant activity, while the pyridine moiety expands its bioactivity spectrum.

| Property | Details |

|---|---|

| Chemical Formula | C10H7N3O3 |

| Molecular Weight | 217.18 g/mol |

| CAS Number | 56406-45-2 |

| Structural Features | Hydroxyl group, pyridine moiety |

Antimicrobial and Antiviral Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial and antiviral activities. In vitro studies have demonstrated efficacy against various bacterial strains and yeasts, as well as four filamentous fungi. The mechanisms underlying these activities may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Antidiabetic Effects

The compound has also been evaluated for its antidiabetic properties. Studies suggest that it can effectively lower blood glucose levels, making it potentially beneficial in managing conditions such as hyperglycemia and type 2 diabetes. The proposed mechanism involves modulation of insulin sensitivity and enhancement of glucose uptake in peripheral tissues.

Anti-fibrotic Activity

A significant area of research focuses on the anti-fibrotic effects of this compound. Recent studies have shown that certain derivatives exhibit superior anti-fibrotic activity compared to established drugs like Pirfenidone . These compounds inhibit collagen synthesis in hepatic stellate cells (HSC-T6), which are crucial in the development of liver fibrosis. The inhibitory activity was assessed using the MTT assay, revealing that some derivatives significantly reduced hydroxyproline content—a marker for collagen production—in HSC-T6 cells .

Case Study: In Vitro Evaluation

In a controlled study, various concentrations of synthesized derivatives were tested against HSC-T6 cells to determine their effectiveness in inhibiting collagen prolyl-4-hydroxylase (CP4H), an enzyme critical for collagen synthesis. The results indicated that specific compounds demonstrated IC50 values lower than those of traditional therapies .

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| 2-(Pyridin-4-yl)pyrimidine-5-carboxylic acid | C10H7N3O2 | Lacks hydroxyl group; potential different activity |

| 6-Hydroxypyrimidine | C4H6N2O | Simpler structure; less complex interactions |

| 4-Amino-pyrimidine | C4H6N4 | Contains amino group; different reactivity profile |

The structural characteristics of this compound allow it to interact more favorably with biological systems compared to these similar compounds.

Q & A

Q. What are the optimized synthetic routes for 4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid and its derivatives?

A common method involves refluxing ethyl-1,2,3,4-tetrahydro-6-methyl/1,6-dimethyl-2-oxo-4-phenylpyrimidine-5-carboxylate with hydroxylamine hydrochloride in the presence of sodium hydroxide. This protocol yields oxime derivatives with high efficiency (85–90% yields), short reaction times (2–3 hours), and minimal side products . Key advantages include operational simplicity and ease of product isolation. For analogs, modifications in substituents (e.g., methyl, phenyl groups) can be introduced during the precursor synthesis step to tailor biological activity .

Q. Which analytical techniques are critical for characterizing this compound and its derivatives?

Structural elucidation relies on:

- FT-IR : To confirm functional groups like hydroxyl (-OH) and carbonyl (C=O) stretches.

- 1H NMR : For identifying proton environments, such as aromatic protons from the pyridine ring (δ 7.5–8.5 ppm) and methyl groups (δ 2.1–2.5 ppm).

- Mass Spectrometry (MS) : To determine molecular ion peaks and fragmentation patterns (e.g., [M+H]+ or [M−H]−) . Physical properties like melting points (e.g., 403.5–404.5°C for related pyrimidine-carboxylic acids) are also critical for purity assessment .

Q. How is antimicrobial activity evaluated for this compound?

Standard protocols include:

- Agar diffusion assays : Testing against bacterial strains (e.g., E. coli, S. aureus) and fungal species (e.g., C. albicans) at concentrations of 50–100 µg/mL.

- Minimum Inhibitory Concentration (MIC) : Determined via serial dilution methods.

- Controls : Comparing with standard antibiotics (e.g., ciprofloxacin) and solvent blanks. Derivatives with electron-withdrawing substituents (e.g., trifluoromethyl) often show enhanced activity due to improved membrane permeability .

Advanced Research Questions

Q. How do structural modifications influence biological activity in derivatives of this compound?

Substituent effects are systematically studied by:

- Varying aryl groups (e.g., phenyl vs. pyridyl) to alter lipophilicity and hydrogen-bonding capacity.

- Introducing functional groups (e.g., hydroxyimino, methyl) at positions 2 and 6 of the pyrimidine ring. For example, 1,6-dimethyl derivatives exhibit improved antifungal activity due to enhanced steric hindrance against enzyme active sites . Computational docking studies (e.g., with C. albicans CYP51) can further rationalize these effects.

Q. How can contradictions in antimicrobial data between studies be resolved?

Discrepancies may arise from:

- Assay variability : Differences in microbial strains, inoculum size, or growth media.

- Solubility limitations : Poor aqueous solubility may reduce apparent activity.

- Structural heterogeneity : Impurities or tautomeric forms (e.g., keto-enol tautomerism in the pyrimidine ring). Mitigation strategies include standardizing assay conditions, using solubilizing agents (e.g., DMSO ≤1%), and confirming compound purity via HPLC .

Q. What pharmacological targets are plausible for this compound based on structural analogs?

Dihydropyrimidine (DHPM) analogs are known to interact with:

- Calcium channels : Blocking L-type channels for antihypertensive effects.

- Enzymes : Inhibiting dihydrofolate reductase (DHFR) or viral polymerases.

- Neurotransmitter receptors : Antagonizing neuropeptide Y (NPY) or α-adrenergic receptors. Target identification requires functional assays (e.g., patch-clamp studies for ion channels) and competitive binding experiments with radiolabeled ligands .

Methodological Considerations

- Spectral Data Interpretation : Unexpected NMR signals (e.g., split peaks) may indicate tautomerism or rotameric forms. Use variable-temperature NMR to confirm .

- Purity Optimization : Recrystallization from ethanol/water mixtures improves purity (>95%) for biological assays .

- Derivative Design : Focus on substituents that balance lipophilicity (logP <3) and hydrogen-bond donors (<5) to enhance bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.